molecular formula C19H24ClNO6 B560213 (S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride

(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride

Cat. No.: B560213
M. Wt: 397.8 g/mol
InChI Key: ISFZQNYGEYAUCR-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ICI 215,001 hydrochloride is a chemical compound known for its role as an adrenergic beta-3 receptor agonist. The compound’s chemical name is (S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride. It has a molecular weight of 397.86 and a chemical formula of C19H23NO6.HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICI 215,001 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:

    Formation of the core structure: The initial step involves the synthesis of the phenoxyacetic acid derivative.

    Functional group modifications:

    Final product formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of ICI 215,001 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

ICI 215,001 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic reagents like sodium hydroxide and potassium carbonate are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenoxyacetic acid derivatives, while reduction can produce reduced aminoethoxy derivatives.

Scientific Research Applications

ICI 215,001 hydrochloride has a wide range of scientific research applications, including:

    Pharmacology: It is used as a tool compound to study adrenergic beta-3 receptor activity and its role in various physiological processes.

    Biochemistry: The compound is employed in biochemical assays to investigate receptor-ligand interactions and signal transduction pathways.

    Medicine: Research on ICI 215,001 hydrochloride has potential implications for developing treatments for metabolic disorders, such as obesity and diabetes.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting adrenergic beta-3 receptors.

Mechanism of Action

ICI 215,001 hydrochloride exerts its effects by binding to and activating adrenergic beta-3 receptors. This activation triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets include G-protein coupled receptors, which mediate the effects of the compound through cyclic adenosine monophosphate (cAMP) production and protein kinase activation .

Comparison with Similar Compounds

Similar Compounds

    ZD 7114: Another adrenergic beta-3 receptor agonist with similar pharmacological properties.

    BRL 37344: A well-known beta-3 agonist used in research studies.

    CL 316,243: A selective beta-3 adrenergic receptor agonist.

Uniqueness

ICI 215,001 hydrochloride is unique due to its specific chemical structure, which confers distinct binding affinity and selectivity for adrenergic beta-3 receptors. This makes it a valuable tool for studying the physiological and pharmacological roles of these receptors.

Properties

IUPAC Name

2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6.ClH/c21-15(13-25-16-4-2-1-3-5-16)12-20-10-11-24-17-6-8-18(9-7-17)26-14-19(22)23;/h1-9,15,20-21H,10-14H2,(H,22,23);1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFZQNYGEYAUCR-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)OCC(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC[C@H](CNCCOC2=CC=C(C=C2)OCC(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.